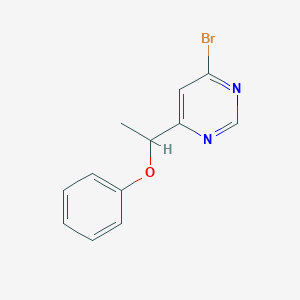

4-Bromo-6-(1-phenoxyethyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-6-(1-phenoxyethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXVOWXQWKRZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=N1)Br)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that pyrimidine analogues play a significant role in various biochemical processes, including the suzuki–miyaura cross-coupling reaction.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, pyrimidine analogues are known to participate in electronically divergent processes with the metal catalyst.

Biochemical Pathways

Pyrimidine biosynthesis is a critical pathway affected by pyrimidine analogues. This pathway is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis. Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells, and the pathway has been linked to the etiology or treatment of several disorders.

Result of Action

It is known that dysfunction of pyrimidine metabolism is closely related to cancer progression.

Action Environment

The action, efficacy, and stability of 4-Bromo-6-(1-phenoxyethyl)pyrimidine can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions.

Biologische Aktivität

4-Bromo-6-(1-phenoxyethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom at the 4-position and a phenoxyethyl group at the 6-position of the pyrimidine ring. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Modulation of signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The compound's effectiveness against both bacterial and fungal strains highlights its potential as a broad-spectrum antimicrobial agent.

The mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling and proliferation.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers within the tumors.

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties, where the compound was tested against clinical isolates of resistant strains. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic and Physical Properties

- Spectroscopy: Comparative studies on pyrimidine derivatives (e.g., 2-amino-4-methoxy-6-methylpyrimidine) highlight distinct NMR shifts for bromine-adjacent protons (~δ 8.1–8.5 ppm) and methoxy groups (~δ 3.8–4.0 ppm) . The phenoxyethyl group in the target compound would likely show aromatic proton signals at δ 6.5–7.5 ppm .

- Crystallography: Analogs like 4-bromo-2-methoxy-6-(1-phenyl)pyrimidine form stable monoclinic crystals with intermolecular π-π stacking, suggesting similar packing behavior for the phenoxyethyl variant .

Pharmacological and Industrial Relevance

- Drug Development: The sustained-release formulation of a brominated pyridazinone derivative () underscores the role of halogenated heterocycles in pH-independent drug delivery. The phenoxyethyl group in the target compound may similarly enhance bioavailability .

- Agrochemicals: Brominated pyrimidines with lipophilic substituents (e.g., diphenyl in ) are precursors to herbicides or fungicides. The phenoxyethyl group’s balance of hydrophobicity and steric bulk could optimize pesticidal activity.

Vorbereitungsmethoden

Stepwise Preparation Method

Step 1: Synthesis of 4-Bromo-6-chloropyrimidine Intermediate

A key intermediate is 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be prepared from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process involving:

- Conversion to dimethyl 2-(4-bromophenyl) malonate.

- Cyclization to form 5-(4-bromophenyl) pyrimidine-4,6-diol.

- Chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.

This method achieves a total yield of approximately 52.8% and is confirmed by mass spectrometry and ^1H NMR analysis.

Detailed Reaction Conditions and Optimization

Research Findings and Analytical Data

- Mass Spectrometry (MS): Confirms molecular weight and substitution pattern. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine shows peaks at m/z 302 [M+H]^+ consistent with expected molecular mass.

- Nuclear Magnetic Resonance (^1H NMR): Signals corresponding to aromatic protons and the phenoxyethyl group confirm substitution positions. Characteristic singlets and doublets in the aromatic region (7.3-8.9 ppm) are observed.

- Melting Point (M.P.): Purified compounds exhibit sharp melting points (e.g., 101-102°C for 5-(4-bromophenyl)-4,6-dichloropyrimidine), indicating high purity.

Industrial Considerations and Environmental Aspects

- The synthetic routes emphasize the use of readily available starting materials such as methyl 2-(4-bromophenyl) acetate and phenoxyethyl alcohol.

- Chlorination with POCl3 and bromination steps require careful control to minimize hazardous byproducts.

- Solvent recovery and recycling, as well as washing steps with acid and brine, are incorporated to enhance environmental safety and product purity.

- The methods are amenable to scale-up for industrial production due to moderate reaction conditions and good yields.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Analytical Confirmation | Remarks |

|---|---|---|---|---|

| Formation of pyrimidine core | Methyl 2-(4-bromophenyl) acetate, POCl3 | 52.8 (overall) | MS, ^1H NMR, M.P. | Three-step synthesis optimized for yield |

| Substitution with phenoxyethyl | Phenoxyethyl alcohol, base, THF, 50-70°C | >70 | MS, ^1H NMR | Nucleophilic substitution at 6-position |

| Bromination | NBS or Br2, solvent, 15-30°C | High | TLC, HPLC | Selective bromination at 4-position |

Q & A

What are the optimal synthetic routes for 4-Bromo-6-(1-phenoxyethyl)pyrimidine, and how do reaction conditions influence yield?

Basic

The synthesis typically involves bromination of a pyrimidine precursor. A common approach is halogenation using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst, which facilitates selective bromination at the 4-position . Alternatively, base-facilitated oxidative coupling (e.g., using K₂CO₃ or NaH) can introduce the phenoxyethyl group at the 6-position. Yields are sensitive to temperature (60–80°C optimal) and solvent polarity (DMF or THF preferred) .

Advanced

For advanced optimization, consider tandem catalysis. Zinc chloride (ZnCl₂)-mediated coupling reactions have been reported to improve regioselectivity and reduce reaction times (e.g., from 24h to 8h) by stabilizing intermediates . Microwave-assisted synthesis can further enhance efficiency, achieving >85% yield under controlled dielectric heating . Validate purity via HPLC with a C18 column (acetonitrile/water gradient) and monitor reaction progress using in situ FTIR to detect bromine incorporation .

How can structural characterization of this compound be methodologically validated?

Basic

Use a combination of ¹H/¹³C NMR to confirm the aromatic pyrimidine ring (δ 8.5–9.0 ppm for H at positions 2 and 5) and the phenoxyethyl substituent (δ 4.3–4.6 ppm for CH₂O). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the formula C₁₂H₁₁BrN₂O . X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Advanced

For nuanced analysis, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals from the phenoxyethyl group. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, revealing decomposition thresholds (>200°C for most bromopyrimidines) . XPS can quantify bromine content and oxidation states, critical for verifying synthetic fidelity .

What strategies mitigate competing side reactions during functionalization of this compound?

Advanced

The bromine atom at position 4 is highly reactive toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling). To suppress undesired ether cleavage (common in phenoxyethyl groups), use bulky ligands (e.g., SPhos) and low-temperature conditions (0–5°C) during cross-coupling . For Pd-catalyzed reactions, optimize catalyst loading (1–2 mol% Pd(OAc)₂) and employ microwave irradiation to accelerate kinetics, reducing side-product formation . Monitor competing pathways (e.g., dehalogenation) via LC-MS and adjust base strength (Cs₂CO₃ > K₃PO₄) to favor substitution over elimination .

How does the phenoxyethyl substituent influence biological activity, and what assays are suitable for target validation?

Advanced

The phenoxyethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Molecular docking (AutoDock Vina) predicts interactions with hydrophobic enzyme pockets (e.g., COX-2, with predicted ΔG < -8 kcal/mol) . Validate via in vitro enzyme inhibition assays (COX-2 IC₅₀ determination using fluorogenic substrates) and cellular uptake studies (HPLC-MS quantification in HeLa cells). Compare with analogs lacking the substituent to establish structure-activity relationships (SAR) .

What computational tools predict reactivity and retrosynthetic pathways for derivatives of this compound?

Advanced

Leverage AI-driven platforms (e.g., Reaxys or Pistachio) for retrosynthetic planning, prioritizing one-step routes using available precursors (e.g., 6-(1-phenoxyethyl)pyrimidine) . DFT calculations (Gaussian 09) model transition states for bromination, identifying energy barriers (~25 kcal/mol for NBS/FeBr₃ vs. ~30 kcal/mol for Br₂) . Machine learning (Chemprop) predicts solubility and reactivity under varying pH, aiding in reaction condition optimization .

How do storage conditions impact the stability of this compound?

Basic

Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% decomposition when stored with desiccants (silica gel). Avoid aqueous solutions due to hydrolysis risks at the bromine position .

Advanced

Long-term stability (>6 months) requires lyophilization and storage in vacuum-sealed containers. HPLC-UV (λ = 254 nm) monitors degradation products (e.g., de-brominated pyrimidine). Arrhenius modeling estimates shelf life (t₉₀ > 2 years at 25°C) .

What spectroscopic techniques resolve ambiguities in regiochemical assignments for derivatives?

Advanced

NOESY NMR distinguishes between para/meta substitution patterns on the phenoxy ring by correlating spatial proximity of aromatic protons. Isotopic labeling (e.g., ¹⁵N-pyrimidine) enhances signal resolution in crowded regions . Raman spectroscopy (785 nm laser) identifies vibrational modes unique to bromine (~250 cm⁻¹) and ether linkages (~1100 cm⁻¹), confirming structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.